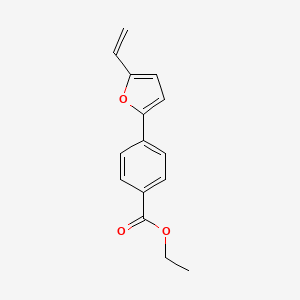
Ethyl 4-(5-ethenylfuran-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-ethenylfuran-2-yl)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a benzoate group, which is a derivative of benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-ethenylfuran-2-yl)benzoate typically involves the esterification of 4-(5-ethenylfuran-2-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(5-ethenylfuran-2-yl)benzoic acid+ethanolacid catalystEthyl 4-(5-ethenylfuran-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 4-(5-ethenylfuran-2-yl)benzoate can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are often used in electrophilic aromatic substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Ethyl 4-(5-ethenylfuran-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for more complex chemical compounds.
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-ethenylfuran-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its ester and aromatic functionalities, potentially affecting enzyme activity or cellular signaling pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Lacks the furan ring and ethenyl group, making it less reactive in certain chemical reactions.
Methyl 4-(5-ethenylfuran-2-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(2-furyl)benzoate: Contains a furan ring but lacks the ethenyl group.
Uniqueness
This compound is unique due to the presence of both the furan ring and the ethenyl group, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
93202-28-9 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl 4-(5-ethenylfuran-2-yl)benzoate |
InChI |
InChI=1S/C15H14O3/c1-3-13-9-10-14(18-13)11-5-7-12(8-6-11)15(16)17-4-2/h3,5-10H,1,4H2,2H3 |
Clé InChI |
DRESMJLILRZYHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

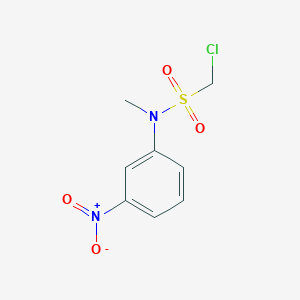
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
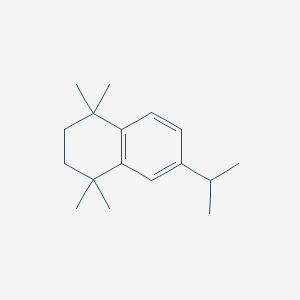
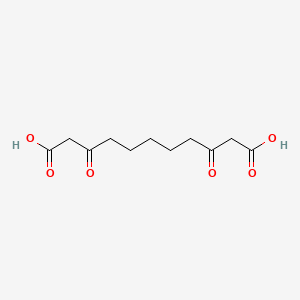
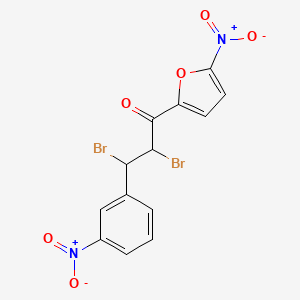
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)

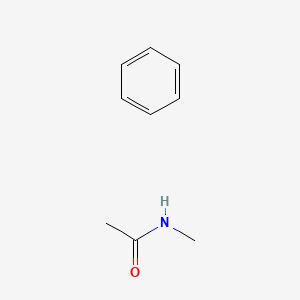
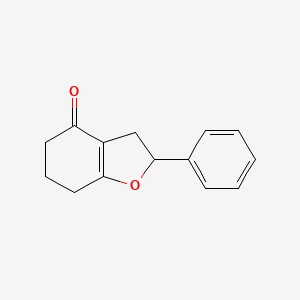
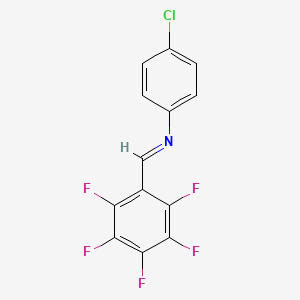

![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
